Product packaging for 6-diphenylmethyl-3(2H)-pyridazinone(Cat. No.:)

6-diphenylmethyl-3(2H)-pyridazinone

Cat. No.: B8468931
M. Wt: 262.30 g/mol
InChI Key: STMBGKFHQIWILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Diphenylmethyl-3(2H)-pyridazinone is a chemical research reagent based on the pyridazinone heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyridazinone core is recognized for its diverse pharmacological potential, particularly in the research of cardiovascular diseases and oncology . This specific derivative is designed for investigational use in biological screening and mechanism-of-action studies. Pyridazinone derivatives have been extensively studied as key scaffolds for developing vasodilators and cardiotonic agents, with some acting as phosphodiesterase (PDE) inhibitors . Concurrently, this class of compounds shows considerable promise in anticancer research, where novel derivatives are explored as inhibitors of critical molecular targets such as protein kinases (e.g., c-Met, PARP, and B-RAF) . The shared risk factors between cardiovascular diseases and cancer, a field known as reverse cardio-oncology, make pyridazinone-based structures like this one particularly interesting for probing potential dual-active therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements in pyridazinone chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B8468931 6-diphenylmethyl-3(2H)-pyridazinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-benzhydryl-1H-pyridazin-6-one

InChI

InChI=1S/C17H14N2O/c20-16-12-11-15(18-19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,20)

InChI Key

STMBGKFHQIWILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=O)C=C3

Origin of Product

United States

Contextualization of Pyridazinone Core Structures in Chemical Research

The pyridazinone ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netscholarsresearchlibrary.com These structures are of profound interest due to their versatile biological activities and their utility as synthetic intermediates for more complex molecules. scholarsresearchlibrary.comsarpublication.com The inherent chemical features of the pyridazinone core, including its ability to participate in various chemical reactions and its structural resemblance to endogenous molecules, make it a focal point for the design and synthesis of new compounds with potential therapeutic applications. researchgate.netsarpublication.com

Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological properties, including but not limited to, anti-inflammatory, anticonvulsant, anticancer, and cardiotonic effects. researchgate.netnih.govnih.govnih.gov This broad spectrum of activity has spurred extensive research into the synthesis of novel pyridazinone-containing molecules and the exploration of their structure-activity relationships (SAR). nih.govnih.gov The adaptability of the pyridazinone nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net

Rationale for Academic Investigation of 6 Diphenylmethyl 3 2h Pyridazinone

The specific academic interest in 6-diphenylmethyl-3(2H)-pyridazinone stems from a combination of its unique structural features and the established biological significance of the pyridazinone core. The presence of the bulky diphenylmethyl group at the 6-position of the pyridazinone ring is a key characteristic that distinguishes it from other derivatives. This substituent can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities or enhanced potency in known pharmacological targets.

The rationale for investigating this particular compound is multifaceted:

Exploration of Structure-Activity Relationships (SAR): By introducing the diphenylmethyl moiety, researchers can systematically probe the impact of a large, lipophilic group on the biological activity of the pyridazinone scaffold. This helps in building comprehensive SAR models that can guide the design of future drug candidates.

Potential for Novel Pharmacological Profiles: The unique three-dimensional structure conferred by the diphenylmethyl group may allow the molecule to interact with biological targets in a manner distinct from other pyridazinone derivatives, potentially uncovering new therapeutic applications.

Synthetic Utility: The synthesis of this compound itself can present interesting chemical challenges and opportunities, leading to the development of new synthetic methodologies that can be applied to other complex molecules.

Overview of Key Research Areas Pertaining to the Compound

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound identifies key bond disconnections that simplify the target molecule into readily available starting materials. The primary disconnection breaks the pyridazinone ring, typically at the N-N bond and the C4-C5 bond, leading to a 1,4-dicarbonyl precursor or a related γ-keto acid. This approach is a cornerstone of pyridazinone synthesis. researchgate.net Another key disconnection involves the C6-diphenylmethyl bond, suggesting a late-stage introduction of the diphenylmethyl group onto a pre-formed pyridazinone core.

Classical and Modern Synthetic Routes to Pyridazinone Systems

The formation of the pyridazinone ring is a well-established area of organic synthesis, with both classical and modern methods offering distinct advantages.

The most common and classical method for synthesizing pyridazinones is the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or a hydrazine derivative. researchgate.net Specifically, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) is a widely employed strategy. researchgate.netnih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone. nih.govgazi.edu.tr

A variety of γ-keto acids can be utilized, allowing for diverse substitution patterns on the pyridazinone ring. The synthesis of these keto-acids often involves Friedel-Crafts acylation of an aromatic compound with succinic anhydride. researchgate.netnih.gov

Reactants Conditions Product Reference
γ-Keto acid and Hydrazine hydrateReflux in ethanol4,5-Dihydropyridazinone nih.govgazi.edu.tr
2-Fluoroanisole and Succinic anhydrideAnhydrous aluminum chloride4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid nih.gov
o-Cresyl methyl ether and Succinic anhydrideFriedel-Crafts acylationγ-Keto acid intermediate researchgate.net
3,6-Dichloropyridazine and PhenylpiperazineNucleophilic substitution3-Chloro-6-substituted pyridazine (B1198779) unich.itnih.gov
3-Chloro-6-substituted pyridazineGlacial acetic acid, heat6-Substituted-3(2H)-pyridazinone unich.itnih.gov
This table presents various classical cyclocondensation and substitution reactions for pyridazinone synthesis.

Modern synthetic chemistry has introduced advanced catalytic methods to improve the efficiency and environmental footprint of pyridazinone synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven highly effective for introducing substituents onto the pyridazinone core. researchgate.net This allows for the formation of carbon-carbon bonds at specific positions under relatively mild conditions.

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a direct route to 1,6-dihydropyridazines and pyridazines, with the solvent choice influencing the final product. organic-chemistry.org Another copper-promoted cyclization of β,γ-unsaturated hydrazones offers an efficient synthesis of 1,6-dihydropyridazines, which can be subsequently converted to pyridazines. organic-chemistry.org

Catalyst/Reagent Reaction Type Reactants Product Reference
PalladiumSuzuki-Miyaura couplingHalopyridazinone and Boronic acidSubstituted pyridazinone researchgate.net
Copper(II)Aerobic 6-endo-trig cyclizationβ,γ-Unsaturated hydrazone1,6-Dihydropyridazine or Pyridazine organic-chemistry.org
TBAI/K₂S₂O₈[4+2] AnnulationKetene N,S-acetal and N-TosylhydrazoneTrisubstituted pyridazine organic-chemistry.org
Zinc ChlorideDomino hydrohydrazination and condensationPhenylhydrazine and 4-Pentynoic acidPyridazinone researchgate.net
This table highlights modern catalytic methods used in the synthesis of pyridazinone derivatives.

Specific Synthetic Strategies for Introducing the Diphenylmethyl Moiety

The introduction of the bulky diphenylmethyl group at the 6-position of the pyridazinone ring requires specific synthetic strategies, focusing on either direct carbon-carbon bond formation or the use of functionalized precursors.

Forming the C-C bond directly at the 6-position of a pre-existing pyridazinone ring can be achieved through various methods. While less common for this specific substitution, radical reactions can be employed for C-C bond formation. libretexts.org More conventional approaches would involve the reaction of a 6-halopyridazinone with a diphenylmethyl organometallic reagent, such as a Grignard or organolithium reagent, in a cross-coupling reaction. organic-chemistry.org

Another strategy involves starting with a precursor that already contains the diphenylmethyl moiety. For example, a γ-keto acid bearing the diphenylmethyl group at the appropriate position could be synthesized and then cyclized with hydrazine.

Functional group interconversions (FGIs) are crucial for preparing the necessary precursors for both the pyridazinone ring formation and the introduction of the diphenylmethyl group. nih.govub.edusolubilityofthings.comimperial.ac.uk For instance, the synthesis of a γ-keto acid precursor for this compound could start from a simpler molecule. A common FGI is the oxidation of an alcohol to a carboxylic acid or a ketone, which are key functional groups in the formation of the pyridazinone ring. imperial.ac.uk The reduction of esters or amides can also be employed to generate necessary alcohol or amine functionalities. imperial.ac.uk

Optimization and Green Chemistry Considerations in this compound Synthesis

The production of this compound can be optimized by focusing on two key areas: the enhancement of reaction yields and selectivity, and the adoption of sustainable, environmentally friendly protocols.

Yield Enhancement and Selectivity Control

The subsequent cyclization reaction to form the dihydropyridazinone intermediate, followed by dehydrogenation, offers several points for optimization.

Reaction Condition Optimization:

The cyclization of β-aroylpropionic acids with hydrazine hydrate is typically performed under reflux in a protic solvent like ethanol. nih.gov The yield of this step can be influenced by reaction time and temperature. For instance, in the synthesis of related pyridazinones, refluxing for 4 hours is a common practice. nih.gov

Dehydrogenation to introduce the double bond in the pyridazinone ring is often achieved using bromine in glacial acetic acid. nih.gov Careful control of the reaction temperature (e.g., 60-70°C during bromine addition) and subsequent reflux is necessary to drive the reaction to completion and minimize side products. nih.gov

Catalyst and Reagent Selection:

The choice of catalyst and reagents plays a significant role in both yield and selectivity. In modern synthetic approaches to pyridazinone analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce the aryl group at the 6-position. This method offers high efficiency and selectivity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridazinones. researchgate.netnih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net

The following table summarizes research findings on the optimization of synthesis for related pyridazinone derivatives, which can be applied to the synthesis of this compound.

Reaction Step Reactants/Reagents Conditions Yield (%) Reference
Friedel-Crafts AcylationBenzene, Succinic Anhydride, Aluminum ChlorideReflux77-82 orgsyn.org
Cyclization4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, Hydrazine HydrateEthanol, Reflux, 4h58 nih.gov
Dehydrogenation6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, Bromine, Acetic Acid60-70°C then Reflux, 3h76 nih.gov
One-Pot Synthesis4-methoxy acetophenone, Glyoxylic acid, Hydrazine hydrateMicrowave, 6h- researchgate.net
Suzuki-Miyaura Coupling6-chloro-5-dialkylaminopyridazinone, Arylboronic acidsMicrowave, 135-140°C, 30 minModerate to good-

Sustainable Synthetic Protocols

The development of green synthetic methodologies aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Green Solvents and Catalysts:

One of the key principles of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. One-pot, three-component reactions in water have been reported for the synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones, demonstrating the feasibility of aqueous synthesis for this class of compounds.

The use of reusable, heterogeneous catalysts is another important aspect of green chemistry. HY-Zeolite has been shown to be an effective and reusable catalyst for the one-pot synthesis of pyridazinones and phthalazinones, offering advantages such as short reaction times and easy work-up. researchgate.net Chitosan, a biodegradable and readily available biopolymer, has also been utilized as a green heterogeneous basic catalyst for pyridazine synthesis. arkat-usa.org

Energy Efficiency:

As previously mentioned, microwave-assisted synthesis is a more energy-efficient alternative to conventional heating methods. clockss.org It allows for rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often higher yields. clockss.orgekb.eg Grinding, a solvent-free reaction condition, is another green chemistry tool that has been successfully applied to the synthesis of pyridazinone derivatives. ekb.eg

The following table outlines some green chemistry approaches that have been applied to the synthesis of pyridazinone derivatives.

Green Chemistry Approach Methodology Advantages Reference
Alternative Energy SourceMicrowave IrradiationReduced reaction times, improved yields nih.govekb.eg
Solvent-Free ReactionGrindingReduced solvent waste, simplified work-up ekb.eg
Green CatalystHY-ZeoliteReusable, good productivity, short reaction times researchgate.net
Green CatalystChitosanBiodegradable, heterogeneous, avoids toxic catalysts arkat-usa.org
One-Pot SynthesisMulti-component reaction in ethanolAvoids isolation of intermediates, reduces waste psgcas.ac.in

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity of the Pyridazinone Heterocycle

The pyridazinone ring is a π-deficient system due to the presence of two electronegative, adjacent nitrogen atoms. This electronic characteristic is central to its reactivity, rendering it generally resistant to electrophilic attack while making it susceptible to nucleophilic reactions.

Electrophilic and Nucleophilic Reactions on the Ring System

Electrophilic Reactions: The pyridazinone ring is deactivated towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the ring carbons, making them poor targets for electrophiles. Furthermore, the lone pair on the N2 nitrogen can react with electrophiles, such as acids, leading to the formation of a pyridazinonium salt. This further deactivates the ring towards substitution. Consequently, reactions like nitration or Friedel-Crafts acylation directly on the pyridazinone ring of this compound are not expected to proceed under standard conditions.

Nucleophilic Reactions: The electron-deficient nature of the pyridazinone ring makes it a target for strong nucleophiles. While the parent this compound lacks a suitable leaving group for a standard nucleophilic aromatic substitution (SNAr), its derivatives, such as halogenated analogues, would be expected to readily undergo such reactions. For instance, a hypothetical 4- or 5-chloro-6-diphenylmethyl-3(2H)-pyridazinone would be susceptible to displacement of the chloride by various nucleophiles. The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack.

Additionally, the nitrogen atom at the 2-position (N2) of the pyridazinone ring is a nucleophilic center. It can be alkylated or acylated under appropriate basic conditions. For example, reaction with alkyl halides in the presence of a base like potassium carbonate would lead to N-alkylation.

Reaction TypeReagents & ConditionsExpected Product(s)Notes
N-Alkylation R-X (e.g., CH₃I), Base (e.g., K₂CO₃) in Acetone2-Alkyl-6-diphenylmethyl-3(2H)-pyridazinoneA common reaction for pyridazinones.
N-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)2-Acyl-6-diphenylmethyl-3(2H)-pyridazinoneForms an N-acyl derivative.
Nucleophilic Substitution (on halo-derivative) Nu:⁻ (e.g., CH₃O⁻, NH₃) on a halo-substituted pyridazinoneSubstituted pyridazinoneRequires a leaving group (e.g., Cl, Br) on the ring. The parent compound will not undergo this reaction.

Tautomerism and Isomerization Pathways

Pyridazin-3(2H)-ones can theoretically exist in several tautomeric forms, most notably the amide (lactam) and hydroxyl (lactim) forms. This is a form of keto-enol tautomerism.

Amide (lactam) form: this compound

Hydroxyl (lactim) form: 6-diphenylmethylpyridazin-3-ol

Theoretical and spectroscopic studies on various pyridazinone derivatives have consistently shown that the equilibrium overwhelmingly favors the amide (lactam) form. nih.govslideshare.net This stability is attributed to the resonance stabilization of the amide group. Therefore, this compound is expected to exist almost exclusively in the pyridazinone form rather than its pyridazinol tautomer under normal conditions.

Chemical Modifications at the Diphenylmethyl Substituent

The diphenylmethyl group offers several sites for chemical modification: the central methylene (B1212753) bridge and the two phenyl rings.

Reactions Involving the Methylene Bridge

The hydrogen atoms on the methylene bridge (the benzylic position) are activated by the two adjacent phenyl rings, making them susceptible to radical and anionic reactions.

Oxidation: Strong oxidizing agents can oxidize the methylene bridge. For instance, oxidation of diphenylmethane (B89790) with agents like chromic acid yields benzophenone. firsthope.co.in A similar reaction applied to this compound would be expected to yield the corresponding 6-(benzoyl)-3(2H)-pyridazinone derivative, although the reaction conditions would need to be carefully selected to avoid oxidation of the pyridazinone ring itself.

Halogenation: Radical halogenating agents, such as N-bromosuccinimide (NBS) with a radical initiator, can replace the benzylic hydrogen with a halogen. This would convert the diphenylmethyl group into a diphenylhalomethyl group, a versatile intermediate for further nucleophilic substitution reactions.

Reaction TypeReagents & ConditionsExpected Product
Oxidation Strong oxidizing agent (e.g., CrO₃)6-(Benzoyl)-3(2H)-pyridazinone derivative
Radical Halogenation N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)6-(bromodiphenylmethyl)-3(2H)-pyridazinone

Functionalization of the Phenyl Rings

The phenyl rings of the diphenylmethyl group can undergo electrophilic aromatic substitution. The large pyridazinone-methylene substituent acts as an ortho-, para-director, although steric hindrance from the bulky group may favor substitution at the para-position.

Nitration: The nitration of diphenylmethane is well-documented and typically occurs with a mixture of nitric acid and sulfuric acid. youtube.comresearchgate.net This reaction yields a mixture of nitro-substituted products, with the primary monosubstitution product being 4-nitrodiphenylmethane. Further nitration can lead to dinitro derivatives such as 4,4'-dinitrodiphenylmethane. researchgate.net It is reasonable to expect that the nitration of this compound would proceed similarly, yielding primarily the 6-((4-nitrophenyl)phenylmethyl)-3(2H)-pyridazinone and subsequently the 6-(bis(4-nitrophenyl)methyl)-3(2H)-pyridazinone.

Reaction TypeReagents & ConditionsMajor Expected Product(s)
Nitration (Monosubstitution) HNO₃, H₂SO₄6-((4-nitrophenyl)phenylmethyl)-3(2H)-pyridazinone
Nitration (Disubstitution) Excess HNO₃, H₂SO₄6-(bis(4-nitrophenyl)methyl)-3(2H)-pyridazinone

Photochemical and Thermal Transformations of the Compound

Photochemical Transformations: The photochemical reactivity of pyridazinones can involve various pathways depending on the specific structure and irradiation conditions. For some pyridazine derivatives, irradiation can lead to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates, resulting in ring contraction or isomerization. For example, photolysis of certain azido-pyridazine derivatives generates a nitrene intermediate which can lead to ring-opening. rsc.org Irradiation of pyridazine 1,2-dioxides has been shown to form novel eight-membered ring systems. nih.gov Without specific experimental data, it is difficult to predict the exact photochemical fate of this compound, but transformations involving the N-N bond are a plausible outcome.

Thermal Transformations: Pyridazinone derivatives are generally thermally stable compounds. rsc.org When decomposition does occur at high temperatures, it typically proceeds through a radical mechanism. rsc.org For this compound, thermal decomposition would likely initiate via the cleavage of the weakest bonds in the molecule. This could involve the C-N bonds within the pyridazinone ring or the C-C bond connecting the diphenylmethyl group to the ring. The resulting radical fragments would then undergo complex secondary reactions, leading to a variety of smaller molecules. The exact products would depend heavily on the specific temperature, pressure, and atmosphere (inert or oxidative) under which the decomposition occurs.

Lack of Available Data on the Degradation of this compound

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the available information regarding the chemical transformations and degradation of this compound under controlled conditions. Despite targeted inquiries into its behavior under hydrolytic, photolytic, and oxidative stress, no specific research findings, detailed degradation pathways, or kinetic data for this particular compound could be located.

Therefore, the following section on "Reaction Mechanisms and Chemical Transformations of this compound" and its subsection "3.4. Degradation Mechanisms Under Controlled Conditions" cannot be populated with the scientifically accurate and detailed research findings as requested.

For an article on this subject to be comprehensive, it would typically include detailed subsections exploring the compound's stability and degradation profile. This would involve a thorough examination of how this compound breaks down under various environmental and laboratory conditions. Such a discussion would ordinarily be supported by empirical data from forced degradation studies, which are crucial for understanding a compound's intrinsic stability.

A complete analysis would have included:

Hydrolytic Degradation: An investigation into the compound's susceptibility to water, typically studied across a range of pH values (acidic, neutral, and alkaline) and temperatures. This would identify any hydrolysis products and determine the rate at which the compound degrades in aqueous environments.

Photodegradation: An assessment of the compound's stability when exposed to light, particularly UV and visible light, to determine if it is photolabile. This would involve identifying the resulting degradants and understanding the photochemical reaction mechanisms.

Oxidative Degradation: An exploration of the compound's reactivity towards oxidizing agents. This is often studied using reagents like hydrogen peroxide to simulate oxidative stress and identify potential oxidation products.

Without access to published research on these specific degradation mechanisms for this compound, any attempt to detail its chemical transformations would be speculative and would not meet the required standards of scientific accuracy.

Consequently, no data tables detailing degradation products or reaction kinetics can be generated. Furthermore, a table of all chemical compounds mentioned in the article, as per the instructions, cannot be compiled as no related degradation compounds have been identified in the literature.

Structure Activity Relationship Sar Studies of 6 Diphenylmethyl 3 2h Pyridazinone Analogues

Identification of Structural Determinants for Molecular Activity

The molecular architecture of 6-diphenylmethyl-3(2H)-pyridazinone provides several key structural determinants that are critical for its interaction with biological targets. These can be broadly categorized into three main regions: the pyridazinone ring, the diphenylmethyl moiety, and the substituents on both of these core structures.

The Pyridazinone Core: The 3(2H)-pyridazinone ring itself is a privileged scaffold in medicinal chemistry. scholarsresearchlibrary.com Its key features include a lactam function (a cyclic amide), which can act as both a hydrogen bond donor (at the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). The aromatic nature of the ring system also allows for π-π stacking interactions with biological targets. The planarity of the pyridazinone scaffold can facilitate better interactions within the relatively closed and hydrophobic pockets of active sites. nih.gov

Substitution at N2: The nitrogen atom at the 2-position of the pyridazinone ring is a common site for modification. The presence of a hydrogen bond donor at this position (R2 = H) has been shown to be optimal for affinity in some related pyridazinone series. nih.gov Introduction of various substituents at this position can significantly impact the molecule's conformational freedom and its ability to interact with specific residues in a binding site. nih.gov

Impact of Substituent Variation on Chemical and Biological Interactions

The systematic variation of substituents on the this compound scaffold is a cornerstone of SAR studies. These modifications can profoundly influence the molecule's electronic and steric properties, thereby altering its biological activity.

For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), alkyl groups) on the phenyl rings can alter the pKa of the N-H group on the pyridazinone ring and the electron density of the carbonyl oxygen. These changes can either enhance or diminish the strength of hydrogen bonding with the biological target. In related pyridazinone series, the introduction of a methoxy group has been shown to have a positive effect on ligand-receptor interactions. nih.gov

Table 1: Illustrative Electronic Effects of Phenyl Ring Substituents on Potential Biological Activity

Substituent (X) on Phenyl RingElectronic EffectPotential Impact on Interaction
-OCH₃Electron-donatingMay increase hydrogen bond acceptor strength of nearby atoms.
-Cl, -FElectron-withdrawingCan alter the acidity of N-H protons and participate in halogen bonding.
-NO₂Strong electron-withdrawingMay significantly alter the overall electronic profile and polarity.
-CH₃Weak electron-donatingCan enhance hydrophobic interactions.

This table is illustrative and the actual effects can be target-dependent.

The size and shape of substituents play a critical role in determining how a molecule fits into its binding site. Large, bulky substituents can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation.

In the context of this compound, substitutions on the phenyl rings can influence their rotational freedom. For example, ortho-substituents can restrict the rotation of the phenyl rings, leading to a more rigid conformation. This conformational rigidity can be advantageous if the locked conformation is the one recognized by the biological target. Conversely, substitutions at the N2 position of the pyridazinone ring can limit the conformational freedom of the entire side chain. nih.gov

Conformational Analysis and its Role in Molecular Recognition

The dihedral angles between the pyridazinone ring and the two phenyl rings of the diphenylmethyl group are key conformational parameters. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be employed to determine the preferred solution-state conformation. nih.gov The presence of two non-interconverting conformations on the NMR timescale has been observed in some related diazocinone systems, highlighting the potential for distinct conformational isomers to exist in solution. nih.gov The identification of the "bioactive conformation"—the specific 3D arrangement adopted when bound to the target—is a primary goal of SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for this compound derivatives would involve a series of steps:

Data Set Compilation: A dataset of analogues with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and electronic parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For pyridazinone derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.comtandfonline.com These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models can provide valuable insights into the structural requirements for potent biological activity and guide the design of new, more effective analogues. tandfonline.comtandfonline.com

Table 2: Common Descriptors Used in QSAR Studies of Pyridazinone Derivatives

Descriptor TypeExample DescriptorsInformation Provided
Electronic Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric Molar refractivity, van der Waals volumeMolecular size and shape
Hydrophobic LogP, Hydrophobic surface areaLipophilicity and partitioning behavior
Topological Connectivity indicesMolecular branching and complexity

This table provides examples of descriptor types that would be relevant for building a QSAR model for this compound derivatives.

Validation and Predictive Power of Models

The development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern drug discovery. For analogues of this compound, these computational models aim to establish a statistically significant correlation between the structural features of the molecules and their biological activity, such as anticonvulsant properties. The ultimate goal is to create models that can accurately predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more potent and effective drug candidates. The reliability and utility of any QSAR model are fundamentally dependent on its validation and predictive power.

The validation process for QSAR models is multifaceted, involving both internal and external validation techniques to ensure the model is not a result of chance correlation and that it possesses true predictive capability for new chemical entities.

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. A common and straightforward method is leave-one-out (LOO) cross-validation . In this technique, one compound is systematically removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient, denoted as q² or Q². A high q² value (typically > 0.5) is indicative of good internal predictivity.

For instance, in a hypothetical 3D-QSAR study on a series of 6-aryl-3(2H)-pyridazinone analogues, a Comparative Molecular Field Analysis (CoMFA) model might yield the following statistical parameters:

ModelNF-valueSEE
CoMFA0.68550.94285.3210.150

In this table, 'N' represents the optimal number of components, 'R²' is the non-cross-validated correlation coefficient (a measure of model fit), 'F-value' is the Fisher statistic, and 'SEE' is the standard error of the estimate. A high R² value close to 1.0 suggests a strong correlation between the experimental and predicted activities for the training set, while a q² above 0.5 indicates good internal predictive power. The difference between R² and q² should not be excessively large, as a significant gap can be an indicator of model overfitting.

External Validation: While internal validation is crucial, the true measure of a QSAR model's utility lies in its ability to predict the activity of compounds not included in the training set. This is assessed through external validation . The initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside. The model generated from the training set is then used to predict the biological activity of the compounds in the test set. The predictive power is often expressed as the predictive R², denoted as R²pred. A value of R²pred greater than 0.6 is generally considered indicative of a model with good predictive ability.

Consider a Comparative Molecular Similarity Indices Analysis (CoMSIA) model for a similar series of pyridazinone derivatives. The validation results might be presented as follows:

ModelR²pred (Test Set)
CoMSIA0.7100.9250.850

This table demonstrates a model with both strong internal consistency (q² = 0.710) and excellent external predictive power (R²pred = 0.850) for the given test set of compounds.

Y-Randomization: To further ensure that a robust QSAR model is not due to a chance correlation between the structural descriptors and the biological activity, a Y-randomization or scrambling test is performed. In this procedure, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. If the original model has a real structure-activity relationship, the resulting randomized models should have significantly lower R² and q² values. This confirms that the original model is robust and not the result of a fortuitous correlation.

The predictive power of a validated QSAR model allows for the in silico screening of virtual libraries of this compound analogues. By calculating the relevant molecular descriptors for designed but unsynthesized compounds, their biological activity can be predicted. For example, early SAR studies on related 6-(substituted phenyl)-3(2H)pyridazinones indicated that the anticonvulsant activity is enhanced by increasing the hydrophobicity of the substituent on the phenyl ring. nih.gov Furthermore, compounds bearing an electron-withdrawing substituent on the phenyl ring demonstrated notable anticonvulsant activity. nih.gov A validated QSAR model could quantify these relationships and explore the impact of the diphenylmethyl group specifically.

For instance, a 3D-QSAR model, through its contour maps, can provide a visual representation of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. This allows medicinal chemists to rationally design new analogues of this compound with a higher probability of exhibiting the desired biological effect, thereby accelerating the drug discovery process.

Computational and Theoretical Investigations of 6 Diphenylmethyl 3 2h Pyridazinone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and spectroscopic characteristics of 6-diphenylmethyl-3(2H)-pyridazinone at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules with a good balance between accuracy and computational cost. For this compound, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which is vital for understanding how it might interact with other molecules, including biological targets.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-Indicates the ability to donate an electron.
LUMO Energy-Indicates the ability to accept an electron.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)-Visualizes charge distribution and potential interaction sites.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for Excited States and Reactivity

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) or more advanced methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory, are often employed to study the excited states of a molecule. For this compound, these calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into its photophysical properties. Understanding the nature of electronic transitions can be important for applications in materials science or for designing photo-activated drugs.

Furthermore, ab initio methods can be used to model chemical reactions, such as determining the transition state structures and activation energies for potential metabolic pathways or synthetic modifications of the pyridazinone core.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound would model the movements of its atoms and their interactions with the surrounding environment, typically a solvent like water.

Trajectory Analysis of Molecular Motion

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over the simulation time. Analysis of this trajectory can reveal the flexibility of the molecule and the accessible conformations of the diphenylmethyl group relative to the pyridazinone ring. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. Key metrics from trajectory analysis include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Solvation Free Energy Calculations

MD simulations are also invaluable for calculating the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. This property is crucial for predicting the solubility of this compound in different solvents, which is a key parameter in drug development and chemical synthesis. Methods like thermodynamic integration or free energy perturbation can be used to compute these values with high accuracy.

Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual)

Given that many pyridazinone derivatives exhibit biological activity, a conceptual molecular docking study could be performed to predict the binding affinity and mode of interaction of this compound with a specific protein target. In this process, the three-dimensional structure of the ligand (this compound) is computationally "docked" into the binding site of a protein of interest.

The results of a docking study would provide a binding score, which estimates the strength of the interaction, and a predicted binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. This information is instrumental in rational drug design, as it can guide the synthesis of more potent and selective analogues.

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

Computational methods, primarily DFT, are instrumental in predicting and interpreting the spectroscopic data of pyridazinone derivatives. These theoretical calculations provide valuable insights into the relationships between molecular structure and spectral features, aiding in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. DFT calculations can predict these shifts with a good degree of accuracy, which is crucial for assigning signals to specific atoms within the molecule. For a molecule like this compound, the bulky diphenylmethyl group at the C6 position would significantly influence the chemical shifts of the pyridazinone ring protons and carbons compared to simpler alkyl or aryl substituents.

In related 6-phenylpyridazin-3(2H)-one derivatives, the proton on the pyridazinone ring (H-5) typically appears as a singlet in a specific region of the ¹H NMR spectrum. mdpi.com The protons of the phenyl group at C6 exhibit characteristic multiplets in the aromatic region. mdpi.com For this compound, the methine proton of the diphenylmethyl group would be expected to show a distinct singlet, and its chemical shift would be influenced by the two adjacent phenyl rings and the pyridazinone core.

The following table presents a hypothetical prediction of ¹H NMR chemical shifts for this compound, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
NH (pyridazinone) ~10.8 s
Aromatic (phenyl) 7.2 - 7.8 m
CH (pyridazinone ring) ~7.9 s
CH (diphenylmethyl) ~5.5 s

Data is extrapolated from similar structures and should be considered illustrative.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations are used to predict the IR spectra of molecules. These predictions help in the assignment of characteristic absorption bands. For this compound, key vibrational modes would include the C=O stretching of the pyridazinone ring, N-H stretching, C-N stretching, and the various vibrations of the aromatic rings.

In studies of similar pyridazinone derivatives, the C=O stretching vibration is typically observed in the range of 1640-1680 cm⁻¹. mdpi.com The N-H stretching frequency usually appears as a broad band around 3200-3400 cm⁻¹. mdpi.com The presence of the diphenylmethyl group would introduce additional bands corresponding to C-H stretching and bending of the phenyl rings.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch 1640 - 1680
C=N Stretch 1590 - 1620
C=C Stretch (Aromatic) 1450 - 1600

Data is extrapolated from similar structures and should be considered illustrative.

Theoretical Mechanistic Elucidations of Chemical Reactions

Computational studies are pivotal in elucidating the mechanisms of chemical reactions involving pyridazinone derivatives. These investigations can map out reaction pathways, determine transition state geometries and energies, and provide insights into the regioselectivity and stereoselectivity of reactions.

Synthesis Reactions: The synthesis of 6-substituted-3(2H)-pyridazinones often involves the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303) or its derivatives. For this compound, a plausible synthetic route would involve the reaction of 4,4-diphenyl-3-formylpropanoic acid with hydrazine. Theoretical modeling of this reaction could elucidate the transition states of the initial hydrazone formation and the subsequent intramolecular cyclization to form the pyridazinone ring.

Further Functionalization: Pyridazinone derivatives can undergo various functionalization reactions, such as N-alkylation or substitution at different positions of the ring. For instance, the reaction of a 6-substituted-3(2H)-pyridazinone with reagents like ethyl bromoacetate (B1195939) proceeds via N-alkylation at the N2 position of the pyridazinone ring. nih.gov Theoretical studies can help to understand the preference for N2-alkylation over O-alkylation by comparing the activation energies of the competing pathways.

In one study, the synthesis of 6-(4-methoxyphenyl)-3(2H)-pyridazinone was achieved through a one-pot reaction, and the mechanism was likely to proceed through the formation of an intermediate crotonic acid derivative followed by cyclization with hydrazine. researchgate.net While not a direct study on the target molecule, this provides a framework for how the formation of the pyridazinone ring can be theoretically investigated.

Computational models can also be employed to study the reactivity of the pyridazinone ring itself. For example, the susceptibility of different positions to nucleophilic or electrophilic attack can be predicted by calculating molecular electrostatic potentials and frontier molecular orbital (HOMO-LUMO) energies. uomphysics.net The large diphenylmethyl substituent at the C6 position would likely exert significant steric hindrance, influencing the regioselectivity of reactions at adjacent positions.

Molecular Interactions and Biochemical Target Elucidation for 6 Diphenylmethyl 3 2h Pyridazinone

Biophysical Characterization of Molecular Binding Events

A thorough review of scientific literature did not yield specific biophysical characterization data for 6-diphenylmethyl-3(2H)-pyridazinone. While the pyridazinone scaffold is of interest in medicinal chemistry for its diverse biological activities, detailed binding studies on this particular derivative are not publicly available. nih.govresearchgate.netontosight.ai

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

No published studies were identified that have utilized Isothermal Titration Calorimetry (ITC) to determine the binding thermodynamics of this compound with any biological target. Consequently, data regarding its binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes upon binding are not available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Similarly, there are no available Surface Plasmon Resonance (SPR) studies for this compound. Therefore, the kinetic parameters of its binding, such as the association (ka) and dissociation (kd) rate constants, remain uncharacterized.

Exploration of Ligand-Receptor/Enzyme Interaction Modes

The specific molecular interactions between this compound and any receptor or enzyme have not been elucidated in the available literature. Research on other pyridazinone derivatives suggests that the substituents on the pyridazinone ring play a crucial role in their biological activity. unich.itchemicalbook.com However, without specific studies on the diphenylmethyl derivative, any discussion of its interaction modes would be speculative.

Identification of Key Binding Residues

As no specific biological target for this compound has been identified and studied, there is no information available regarding the key amino acid residues that may be involved in its binding.

Understanding Allosteric Modulation Mechanisms

There is no evidence in the scientific literature to suggest that this compound acts as an allosteric modulator. Studies on such mechanisms require detailed biochemical and structural analyses, which have not been reported for this compound.

Affinity Profiling Against Receptor Panels

No data from affinity profiling studies of this compound against panels of receptors, enzymes, or ion channels are available. Such studies are essential for understanding the selectivity of a compound and predicting its potential biological effects, but they have not been published for this specific molecule.

Interaction with Other Biomolecules (e.g., Nucleic Acids, Lipids)

While the primary focus of research on this compound and its analogs has been on their interactions with protein targets, the potential for engagement with other essential biomolecules such as nucleic acids and lipids is an area of scientific inquiry. The broader class of pyridazinone-containing compounds has demonstrated an ability to interact with these macromolecules, suggesting that this compound may also possess such capabilities, although direct studies on this specific molecule are not extensively documented in publicly available literature.

Research into novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives has indicated their potential as minor groove binders of DNA. These compounds, which feature the core pyridazinone scaffold, were designed to interact with the minor groove of DNA, a key target for chemotherapeutic agents due to its role in the regulation of gene expression and DNA replication. Molecular docking studies of these derivatives with a DNA dodecanucleotide have suggested that the pyridazinone moiety could enhance the binding affinity through the formation of hydrogen bonds with the nucleobases or the phosphate-sugar backbone of DNA. Although these studies were not conducted on this compound itself, they establish a precedent for the pyridazinone ring system's involvement in nucleic acid recognition. The thermal denaturation of DNA in the presence of these compounds, a method to assess binding, showed stabilization of the DNA duplex, further supporting an interaction.

In the context of lipid interactions, studies on other substituted pyridazinone compounds have shown effects on lipid metabolism and membrane composition. For instance, the substituted pyridazinone compound BASF 13-338 has been observed to affect membrane lipid synthesis in photosynthetic tissues. This indicates that the pyridazinone structure can influence cellular lipid environments, which could have implications for membrane-bound protein function and signaling pathways. The lipophilic nature of the diphenylmethyl group in this compound might facilitate its partitioning into lipid bilayers, potentially altering membrane fluidity or interacting with embedded proteins. However, without direct experimental data on this compound, any such interactions remain speculative.

The following table summarizes the findings on related pyridazinone derivatives and their interactions with nucleic acids.

Compound Class Biomolecule Type of Interaction Key Findings Reference
Pyridazin-3(2H)-one-based guanidine derivativesDNAMinor Groove BindingProposed to form hydrogen bonds with nucleobases or the phosphate-sugar backbone; demonstrated weak DNA binding affinity in UV-thermal denaturation experiments.

Derivatization and Analog Design Strategies for 6 Diphenylmethyl 3 2h Pyridazinone

Rational Design of Novel 6-diphenylmethyl-3(2H)-pyridazinone Derivatives

The rational design of new chemical entities based on the this compound core involves a deep understanding of its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can fine-tune its interaction with biological targets.

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a lead compound's physicochemical properties while retaining or enhancing its biological activity. spirochem.com For the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule, including the diphenylmethyl moiety, the pyridazinone ring, and any substituents.

One common approach is the replacement of one of the phenyl rings in the diphenylmethyl group with a heteroaromatic ring, such as pyridine (B92270), thiophene, or furan. This modification can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing a phenyl ring with a pyridine ring can introduce a basic nitrogen atom, which may form additional interactions with the target protein and improve aqueous solubility.

Another area for bioisosteric replacement is the pyridazinone core itself. While the 3(2H)-pyridazinone ring is a common feature in many biologically active compounds sphinxsai.com, it can be replaced with other heterocyclic systems that mimic its spatial arrangement and electronic properties. Examples of potential bioisosteres for the pyridazinone ring include pyrazolone, triazinone, or even acyclic structures that maintain the key pharmacophoric elements.

The following table illustrates potential bioisosteric replacements for different parts of the this compound molecule.

Original Group Bioisosteric Replacement Examples Potential Impact
Phenyl (in diphenylmethyl)Pyridyl, Thienyl, Furyl, PyrazolylAltered polarity, hydrogen bonding, metabolic stability
DiphenylmethylBenzhydryl ether, Benzhydryl amineModified flexibility and hydrogen bonding potential
3(2H)-Pyridazinone RingPyrazolone, Triazinone, ImidazoloneChanges in electronic distribution and metabolic pathways
Carbonyl (C=O)Thiocarbonyl (C=S), Sulfone (SO2)Altered hydrogen bonding and electronic character

Scaffold hopping is a more drastic design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of key functional groups. rsc.orgnih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced target affinity, better selectivity, or novel intellectual property.

For this compound, a scaffold hopping strategy could involve replacing the pyridazinone ring with other heterocyclic or carbocyclic systems that can accommodate the bulky diphenylmethyl group. For example, an imidazopyridazine scaffold has been explored as a novel core for protein kinase inhibitors. nih.gov Another approach could be to replace the pyridazinone with a non-planar scaffold to explore different regions of chemical space.

The design of new scaffolds is often guided by computational modeling to ensure that the new analogs maintain the desired three-dimensional pharmacophore. The goal is to identify novel core structures that can present the key interacting moieties in a similar orientation to the original this compound scaffold.

Synthesis of Diversified Libraries Based on the Pyridazinone Core

The synthesis of diversified chemical libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships. For the this compound scaffold, both parallel and solid-phase synthesis methodologies can be employed to generate a wide range of analogs.

Parallel synthesis allows for the simultaneous preparation of a large number of individual compounds in a spatially addressed manner, typically in multi-well plates. uniroma1.it This approach is well-suited for the derivatization of the this compound core.

A common strategy involves the synthesis of a key intermediate, such as 6-(diphenylmethyl)-4,5-dihydro-3(2H)-pyridazinone, which can then be subjected to a variety of chemical transformations in a parallel format. For example, the N-2 position of the pyridazinone ring can be alkylated or acylated with a diverse set of reagents to introduce a wide range of substituents. Similarly, if the phenyl rings of the diphenylmethyl group are substituted with reactive functional groups, these can be further modified using parallel synthesis techniques.

A straightforward three-component methodology has been developed for the solution-phase synthesis of 2,5-disubstituted pyridazin-3(2H)-one libraries, where diversity is introduced at position 5 via Suzuki, Sonogashira, Heck, or Stille coupling reactions. researchgate.net

The following table outlines a hypothetical parallel synthesis scheme for generating a library of this compound derivatives.

Reaction Step Reagents and Conditions Diversity Introduced
N-Alkylation R-X, Base (e.g., K2CO3), Solvent (e.g., DMF)Various alkyl, benzyl, and functionalized alkyl groups at N-2
N-Acylation R-COCl or (RCO)2O, Base (e.g., Pyridine)Diverse acyl groups at N-2
Suzuki Coupling R-B(OH)2, Pd catalyst, BaseAryl or heteroaryl substituents on the phenyl rings
Buchwald-Hartwig Amination R2NH, Pd catalyst, BaseAmino substituents on the phenyl rings

Solid-phase synthesis offers several advantages for library construction, including the simplification of purification and the ability to drive reactions to completion using excess reagents. youtube.com For the synthesis of this compound analogs, a solid-phase approach could involve immobilizing a precursor molecule onto a solid support, followed by a series of chemical modifications.

For instance, a dihydropyran-functionalized resin has been used for the traceless solid-phase synthesis of 3(2H)-pyridazinones. researchgate.net In this approach, the pyridazinone core is assembled on the resin, and subsequent modifications can be performed before the final product is cleaved from the support. Turck and colleagues have reported the immobilization of a 3-chloropyridazine (B74176) moiety onto a Wang resin, which was then used in Suzuki coupling reactions to introduce aryl groups at the 6-position. researchgate.net

This methodology allows for the efficient generation of a library of 6-aryl-3(2H)-pyridazinones, and a similar strategy could be adapted for the synthesis of derivatives of this compound.

Strategies for Enhancing Molecular Selectivity and Potency (Mechanistic Basis)

Enhancing the selectivity and potency of a lead compound is a critical step in the drug development process. For this compound derivatives, this can be achieved by strategically modifying the molecule to optimize its interactions with the target protein and minimize off-target effects.

Structure-activity relationship (SAR) studies on related 6-phenyl-3(2H)-pyridazinone derivatives have provided valuable insights into the features that govern their biological activity. For example, in a series of 6-(substituted phenyl)-3(2H)-pyridazinones evaluated for anticonvulsant activity, it was found that compounds with an electron-withdrawing substituent on the phenyl ring exhibited notable activity. nih.gov

In the context of cardiotonic agents, substitutions at the 4- and 5-positions of the pyridazinone ring, as well as on the 6-phenyl group, have been shown to significantly influence activity. bohrium.com For instance, the introduction of a substituent at position 4 of 5-substituted-6-phenyl-3(2H)-pyridazinones was found to increase antiplatelet activity. nih.gov

The potency and selectivity of pyridazinone derivatives as PDE4 inhibitors are influenced by substituents on the pyridazinone ring and on an indole (B1671886) moiety attached at position 4. nih.gov It was observed that a hydrogen bond donor at the N-2 position of the pyridazinone ring was optimal for PDE4B affinity. nih.gov

The following table summarizes SAR findings for related pyridazinone derivatives, which can guide the optimization of this compound analogs.

Target Structural Modification Effect on Activity Reference
Anticonvulsant Electron-withdrawing group on the 6-phenyl ringIncreased potency nih.gov
Cardiotonic Substitution at position 4 of the pyridazinone ringIncreased antiplatelet activity nih.gov
PDE4 Inhibition Hydrogen bond donor at N-2 of the pyridazinone ringOptimal for PDE4B affinity nih.gov
Anticancer Diarylurea moiety based on pyridazinone scaffoldPotent anticancer and antimicrobial activity nih.gov

By leveraging these SAR insights, medicinal chemists can rationally design this compound derivatives with improved potency and selectivity. This involves a cyclical process of design, synthesis, and biological evaluation to iteratively refine the molecular structure and achieve the desired therapeutic profile.

Development of Photochemical and Fluorescent Probes for Biological Systems

The intrinsic structural features of the this compound scaffold present a promising, albeit currently underexplored, platform for the rational design of sophisticated photochemical and fluorescent probes for interrogating complex biological systems. The derivatization of this core structure can be strategically approached to imbue it with desirable photophysical properties, such as high quantum yield, large Stokes shifts, and sensitivity to specific biological analytes or microenvironments. The development of such molecular tools is pivotal for advancing our understanding of cellular processes through high-resolution bioimaging.

The general strategy for converting a non-fluorescent or weakly fluorescent molecule into a robust fluorescent probe often involves the introduction of a fluorophore and a recognition moiety. The pyridazinone core can serve as a versatile scaffold to which these components can be appended. The diphenylmethyl group at the 6-position and the reactive sites on the pyridazinone ring itself offer multiple points for chemical modification.

A key approach in the design of fluorescent probes is to create systems that exhibit a "turn-on" fluorescence response upon interaction with a specific target. This can be achieved by modulating processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For instance, a fluorophore can be quenched by a nearby recognition unit on the pyridazinone scaffold. Upon binding to the target analyte, a conformational change can disrupt this quenching, leading to a significant increase in fluorescence emission.

One potential strategy for derivatizing this compound involves the functionalization of the phenyl rings of the diphenylmethyl group. These aromatic rings can be substituted with electron-donating or electron-withdrawing groups to tune the electronic properties of the molecule and, consequently, its fluorescence characteristics. Furthermore, one of the phenyl rings could be replaced with a known fluorophore, such as a coumarin, fluorescein, or rhodamine derivative, to generate a highly emissive probe.

Another avenue for derivatization is the pyridazinone ring itself. The nitrogen atom at the 2-position and the carbon atoms of the ring can be functionalized. For example, Pd-catalyzed cross-coupling reactions could be employed to introduce various substituents that modulate the photophysical properties or introduce specific functionalities for targeting cellular organelles or biomolecules. researchgate.net

While specific examples of fluorescent probes derived directly from this compound are not extensively documented in publicly available research, the broader class of pyridazinone derivatives has shown significant promise in the development of fluorescent materials. For example, certain pyridazine (B1198779) derivatives have been shown to exhibit "turn-on" fluorescence in response to changes in their environment, such as protonation. nih.gov This suggests that the pyridazinone core is electronically sensitive and can be exploited for the design of responsive probes.

Based on the principles of fluorescent probe design and the known reactivity of related heterocyclic systems, several hypothetical probe designs originating from this compound can be envisioned. These designs would aim to create novel tools for biological imaging with tailored properties.

Probe Design StrategyTarget Analyte/ApplicationPotential Photophysical Properties
Strategy 1: Fluorophore Conjugation General cell imagingExcitation/Emission maxima dependent on the conjugated fluorophore (e.g., Coumarin: ~400 nm / ~470 nm)
Strategy 2: "Turn-On" PET Sensor Metal ions (e.g., Zn²⁺, Cu²⁺)Low initial fluorescence, significant enhancement upon ion binding
Strategy 3: Solvatochromic Probe Mapping cellular polarityEmission wavelength shifts with solvent polarity (e.g., 50 nm shift from nonpolar to polar)
Strategy 4: Organelle Targeting Mitochondria, LysosomesSpecific accumulation in organelles, bright fluorescence for high-contrast imaging

The successful synthesis and characterization of such probes would involve detailed photophysical studies to determine their absorption and emission spectra, quantum yields, and lifetimes in various solvent systems and in the presence of target analytes. Furthermore, their utility in biological systems would be validated through cellular imaging experiments using techniques like confocal microscopy to assess their localization, brightness, and photostability within living cells. The development of such probes from the this compound scaffold could provide a new class of powerful tools for molecular and cellular biology.

Advanced Spectroscopic Characterization Techniques in 6 Diphenylmethyl 3 2h Pyridazinone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule with the complexity of 6-diphenylmethyl-3(2H)-pyridazinone, standard one-dimensional (1D) ¹H and ¹³C NMR are foundational, but multi-dimensional techniques are essential for complete and unequivocal signal assignment.

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, reveal through-bond and through-space correlations between nuclei, allowing for the piecing together of the molecular framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would confirm the connectivity between the protons on the pyridazinone ring (H4 and H5) and the coupling within the phenyl rings of the diphenylmethyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically over two to three bonds) between protons and carbons. This technique is instrumental in connecting different fragments of the molecule. For instance, it would show correlations between the methine proton of the diphenylmethyl group and the C6 carbon of the pyridazinone ring, as well as the carbons of the phenyl rings, confirming the attachment of the side chain to the heterocycle.

Based on analyses of similar pyridazinone structures, the following table presents the anticipated ¹H and ¹³C NMR chemical shifts for this compound. mdpi.comtandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
NHProton~12.5 (broad s)-C3, C4
3Carbonyl Carbon-~160.0-
4CH~7.0 (d)~130.0C3, C5, C6
5CH~7.8 (d)~135.0C3, C4, C6
6Quaternary Carbon-~155.0-
Methine (CHPh₂)CH~5.5 (s)~50.0C6, Phenyl C1'
Phenyl (C1')Quaternary Carbon-~140.0-
Phenyl (C2', C6')CH~7.2-7.4 (m)~128.0C1', C4', Methine C
Phenyl (C3', C5')CH~7.2-7.4 (m)~129.0C1', C4'
Phenyl (C4')CH~7.2-7.4 (m)~127.0C2', C6'

Solid-State NMR (ssNMR) provides high-resolution spectra of solid materials, offering insights into polymorphism, molecular conformation, and dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to overcome the spectral broadening effects seen in solids.

For this compound, ssNMR would be critical for:

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will have distinct molecular packing and intermolecular interactions. These differences in the local chemical environment lead to measurable changes in chemical shifts and relaxation times in the ssNMR spectrum, allowing for the unambiguous identification and quantification of different polymorphs.

Conformational Analysis: The conformation of the flexible diphenylmethyl side chain relative to the pyridazinone ring may be fixed in the solid state. ssNMR can probe these specific conformations, which may differ between polymorphs.

Dynamics: ssNMR can also be used to study molecular motions in the solid state, such as the rotation of the phenyl groups, over a wide range of timescales.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. When coupled with fragmentation techniques, it becomes a powerful tool for structural confirmation.

In tandem mass spectrometry (MS/MS), a specific ion (typically the protonated molecule, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint.

For this compound (C₁₇H₁₄N₂O, Exact Mass: 262.1106), HRMS would confirm the elemental composition. A plausible fragmentation pathway under ESI-MS/MS conditions would likely involve initial cleavage at the bond connecting the diphenylmethyl group to the pyridazinone ring, which is the weakest bond. The bulky and stable diphenylmethyl cation is a very favorable leaving group. Subsequent fragmentations would involve the heterocyclic ring.

Table 2: Predicted Key Fragment Ions for this compound in ESI-MS/MS.

m/z (Predicted)Ion FormulaProposed Structure/Origin
263.1184[C₁₇H₁₅N₂O]⁺Protonated Molecule [M+H]⁺
167.0551[C₁₁H₉]⁺Diphenylmethyl cation (base peak)
97.0402[C₄H₅N₂O]⁺Protonated 3(2H)-pyridazinone ring fragment after loss of the side chain
69.0347[C₄H₅N]⁺Loss of CO from the m/z 97 fragment

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). When the labeled compound is analyzed by mass spectrometry, the resulting mass shifts in the parent and fragment ions provide definitive information about the location of the label. This technique is invaluable for elucidating reaction mechanisms or tracking metabolic pathways.

For instance, if a synthesis of this compound was performed using hydrazine (B178648) labeled with ¹⁵N ([¹⁵N]₂-hydrazine), the resulting molecule would have a mass of 264.1047 Da. In the MS/MS experiment, the [M+H]⁺ ion would appear at m/z 265. The key pyridazinone fragment ion would be observed at m/z 99, a shift of +2 mass units, confirming that both nitrogen atoms from the hydrazine reagent were incorporated into the ring and remained in that specific fragment. The diphenylmethyl fragment at m/z 167 would remain unchanged, proving it contains no nitrogen atoms.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which a complete molecular structure can be built.

This technique would provide the absolute structure of this compound, yielding a wealth of information:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the pyridazinone ring and the diphenylmethyl substituent.

Conformational Analysis: The exact conformation of the molecule in the solid state would be revealed, including the torsion angles that define the orientation of the two phenyl rings relative to each other and the orientation of the entire diphenylmethyl group relative to the pyridazinone ring.

Planarity: The degree of planarity of the six-membered pyridazinone ring can be accurately determined.

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another) and π-π stacking, which govern the crystal's stability.

Table 3: Representative Crystallographic Data Parameters for a Pyridazinone Derivative. (Note: This data is illustrative, based on known structures of similar compounds, as specific data for the title compound is not publicly available.)

ParameterTypical ValueSignificance
Crystal Systeme.g., MonoclinicDefines the symmetry of the unit cell.
Space Groupe.g., P2₁/cDescribes the symmetry elements within the crystal.
N1-N2 Bond Length~1.35 ÅConfirms the N-N single bond in the heterocycle.
C3=O Bond Length~1.23 ÅConfirms the carbonyl double bond character.
C6-C(methine) Bond Length~1.51 ÅDefines the linkage of the side chain to the ring.
N2-C3-C4-C5 Torsion Angle~5-15°Quantifies the deviation of the pyridazinone ring from planarity.
C5-C6-C(methine)-C(phenyl) Torsion AngleVariableDescribes the rotational conformation of the diphenylmethyl group.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, conformational details, and the packing of molecules in the crystal lattice. The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For pyridazinone derivatives, this technique elucidates key structural parameters such as bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not publicly available, analysis of related pyridazinone structures reveals common features. For instance, the pyridazinone ring typically adopts a near-planar conformation. The technique also quantifies intermolecular interactions, such as hydrogen bonds and π-π stacking, which are vital for crystal packing and can influence the compound's physical properties, such as solubility and melting point. In the case of this compound, N-H···O hydrogen bonds between molecules are expected, forming dimeric or chain-like motifs in the solid state.

Table 1: Representative Crystallographic Data for a Substituted Pyridazinone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.9308
b (Å) 10.9695
c (Å) 14.7966
α (°) 90
β (°) 98.618
γ (°) 90
Volume (ų) 900.07

Note: Data is for a representative pyridazinone derivative to illustrate the type of information obtained from a single crystal X-ray diffraction study.

Co-Crystallization Studies with Biological Targets

Co-crystallization is a technique where a target molecule, such as this compound, is crystallized together with a biological macromolecule, typically a protein or enzyme, to form a single, ordered crystal lattice nih.gov. The resulting co-crystal structure, determined by X-ray diffraction, provides a high-resolution snapshot of the ligand bound to its target's active site. This information is invaluable in drug discovery and development for understanding the molecular basis of a drug's efficacy and for guiding the design of more potent and selective inhibitors nih.gov.

Given that pyridazinone derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects potentially through the inhibition of enzymes like cyclooxygenases (COX), co-crystallization studies are highly relevant nih.gov. A hypothetical co-crystallization study of this compound with a target enzyme would involve screening various conditions to promote the formation of a stable protein-ligand complex that crystallizes.

Analysis of the resulting co-crystal structure would reveal:

Binding Pose: The precise orientation and conformation of this compound within the active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and amino acid residues of the protein. For example, the pyridazinone ring's carbonyl group could act as a hydrogen bond acceptor, while the diphenylmethyl moiety could engage in hydrophobic interactions within a binding pocket.

Mechanism of Action: Structural insights can confirm or elucidate the compound's mechanism of inhibition, providing a rational basis for further optimization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and studying non-covalent interactions.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is particularly sensitive to polar functional groups. For this compound, characteristic IR absorption bands are expected for its key functional groups. Analysis of related pyridazinone compounds shows predictable absorption regions mdpi.comnih.gov.

Raman Spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light, usually from a laser. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra.

Together, IR and Raman provide a comprehensive vibrational profile of this compound. The positions and shapes of the vibrational bands can also provide information on intermolecular interactions. For instance, hydrogen bonding involving the N-H and C=O groups would typically result in a broadening and shifting of their respective stretching frequencies to lower wavenumbers.

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted based on Analogous Compounds)

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Signal
N-H Stretching 3300 - 3200 (broad) Weak
Aromatic C-H Stretching 3100 - 3000 Strong
Aliphatic C-H Stretching 3000 - 2850 Strong
C=O (Amide) Stretching 1680 - 1640 Medium
C=N Stretching 1650 - 1590 Strong

Mechanistic Biological and Pharmacological Research of 6 Diphenylmethyl 3 2h Pyridazinone in Model Systems

In Vitro Cellular Pathway Modulation Studies

No studies were identified that investigated the in vitro cellular pathway modulation of 6-diphenylmethyl-3(2H)-pyridazinone.

Investigation of Signal Transduction Cascades

There is no available data on the effects of this compound on any signal transduction cascades. For other pyridazinone derivatives, research has sometimes pointed to the modulation of pathways related to inflammation and cell proliferation. For instance, some diarylurea derivatives based on pyridazinone scaffolds have been investigated for their potential to interfere with signaling pathways like the VEGFR-2 pathway. nih.gov

Analysis of Gene Expression and Protein Regulation

Specific analyses of gene expression or protein regulation following treatment with this compound have not been reported in the scientific literature. As a contextual example, studies on other pyridazinone-based compounds have shown modulation of gene expression; for instance, one derivative was found to upregulate the pro-apoptotic genes p53 and Bax and downregulate the anti-apoptotic gene Bcl-2 in cancer cell lines. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

There is no information available regarding the enzyme kinetics or inhibition mechanisms of this compound. The broader class of pyridazinones has been found to inhibit various enzymes. For example, some derivatives have been identified as inhibitors of phosphodiesterase-4 (PDE-4), which is involved in inflammatory processes. sarpublication.com

Receptor Occupancy and Functional Assays in Cell Lines

No receptor occupancy or functional assay data for this compound in any cell line has been published. Functional assays on other pyridazinone derivatives have demonstrated a range of activities, including anti-proliferative effects against various cancer cell lines such as HCT116 (colon cancer). nih.govgazi.edu.tr Some have also been assessed for vasorelaxant or cardiotonic properties in functional assays. researchgate.netnih.gov

Mechanistic Studies in Whole-Organism Model Systems (Non-Vertebrate or Specific Cell-Based)

Mechanistic studies of this compound in non-vertebrate or specific cell-based whole-organism models are not available in the current body of scientific literature.

Elucidation of Resistance Mechanisms to Pyridazinone-Based Compounds

There are no studies detailing mechanisms of resistance to this compound. Research into resistance mechanisms for the broader class of pyridazinone compounds is also limited and appears to be an area requiring further investigation.

Research Applications and Future Directions for 6 Diphenylmethyl 3 2h Pyridazinone

Role in Investigating Specific Biochemical and Physiological Pathways

There is no specific information available in the provided search results regarding the role of 6-diphenylmethyl-3(2H)-pyridazinone in investigating biochemical or physiological pathways. Research on other pyridazinone derivatives has shown engagement with pathways related to inflammation, such as the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, and modulation of phosphodiesterase-4 (PDE-4), which is involved in inflammatory cell activation. Some derivatives also show potential in cardiovascular regulation by acting as ionotropic agents or TRPC5 channel inhibitors. However, these findings are not directly attributable to the 6-diphenylmethyl variant.

Application as Chemical Biology Tools for Target Validation

The utility of This compound as a chemical biology tool for target validation is not documented. The general class of pyridazinones has served as a scaffold for developing selective inhibitors, for example, against PDE4B and TRPC5, which are valuable for studying the roles of these specific proteins in disease processes. A synthesized derivative, GFB-887, is an investigational TRPC5 inhibitor that has shown therapeutic potential. This highlights the potential of the pyridazinone scaffold in creating tools for target validation, but specific examples for This compound are absent from the literature.

Prospects in Materials Science and Polymer Chemistry Research

There is no mention in the search results of This compound being investigated for applications in materials science or polymer chemistry. Some pyridazinone derivatives, such as 6-Bromo-2-methyl-3(2H)-pyridazinone, have been noted as components in light-induced polymer compounds with potential for use in optical electronic devices. This suggests that the pyridazinone ring system could be incorporated into novel materials, but research specifically involving the 6-diphenylmethyl derivative in this area has not been reported.

Emerging Research Paradigms and Unexplored Potential of Pyridazinone Derivatives

While the potential of pyridazinone derivatives is vast and continues to be explored, specific emerging paradigms for This compound cannot be identified. The broader research on pyridazinones is moving towards developing more potent and selective compounds, exploring novel therapeutic areas, and creating derivatives with improved pharmacokinetic properties. The flexible synthesis of pyridazinone analogs allows for the creation of large libraries of compounds for screening against various biological targets. The development of multi-target ligands and the application of new synthetic methodologies like solid-phase synthesis and ruthenium-catalyzed reactions are expanding the chemical space of accessible pyridazinone derivatives. The unexplored potential of This compound remains a subject for future investigation, should researchers choose to synthesize and study this specific molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 6-substituted-3(2H)-pyridazinone derivatives?

  • Methodology : The synthesis typically involves condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate in glacial acetic acid under reflux (6–8 hours). Alkylation with ethyl bromoacetate or bromopropionate in acetone (K₂CO₃ catalyst) yields ester derivatives, which are hydrolyzed to carboxylic acids using concentrated HCl .
  • Key Steps :

  • Refluxing in acetic acid for cyclization.
  • Alkylation optimization via solvent choice (acetone) and temperature control.
  • Hydrolysis conditions (37% HCl) to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing pyridazinone derivatives?

  • Techniques :

  • IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1660 cm⁻¹ .
  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl, methyl groups) and dihydro-pyridazinone ring conformation .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of CO or N₂) .
    • Best Practices : Combine multiple techniques for unambiguous structural assignment.

Advanced Research Questions

Q. How do structural modifications at the 6-position of the pyridazinone ring influence antiplatelet and cardio-active properties?

  • SAR Insights :

  • Phenyl Substituents : Enhance antiplatelet activity (e.g., 6-phenyl analogs inhibit platelet aggregation via PTPRA modulation) .
  • Electron-Withdrawing Groups (e.g., Cl): Improve binding affinity to cardiac targets (e.g., positive inotropic effects in dihydro-pyridazinones) .
    • Experimental Design :
  • Compare IC₅₀ values of analogs in platelet aggregation assays .
  • Use molecular docking to predict interactions with cardiac ion channels .

Q. What computational approaches are used to predict the reactivity and bioactivity of pyridazinone derivatives?

  • Methods :

  • Quantum-Chemical Studies : Analyze phosphorylation pathways and transition states (e.g., DFT calculations) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with vasorelaxant or anti-inflammatory activity .
    • Tools : Gaussian, AutoDock, or MOE for energy minimization and binding site analysis.

Q. How can researchers resolve contradictions in biological activity data across pyridazinone analogs?

  • Strategies :

  • Dose-Response Analysis : Test compounds at multiple concentrations to identify non-linear effects (e.g., bell-shaped curves in anti-inflammatory assays) .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives .
    • Case Study : 6-(4-Aminophenyl) derivatives showed variable cardio-activity due to differences in metabolic clearance .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in alkylation stepsOptimize solvent polarity (e.g., DMF for bulky substituents) and catalyst (e.g., phase-transfer catalysts) .
Ambiguous NMR assignmentsUse 2D NMR (COSY, HSQC) to resolve overlapping signals in dihydro-pyridazinones .
Poor aqueous solubilityIntroduce polar groups (e.g., -OH, -NH₂) at the 4-position without disrupting SAR .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize reflux time and solvent selection to minimize byproducts .
  • Biological Screening : Use tiered assays (e.g., in vitro platelet aggregation followed by in vivo cardio-toxicity models) .
  • Data Reproducibility : Report detailed synthetic protocols and purity data (HPLC ≥98%) to aid cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.